molecular formula C10H19NO4 B7962594 methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate

Cat. No.: B7962594
M. Wt: 217.26 g/mol
InChI Key: RFNZPQBRSIZDHQ-SSDOTTSWSA-N
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Description

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a compound that belongs to the class of organic compounds known as esters. Esters are commonly used in organic synthesis and are characterized by the presence of a carbonyl group adjacent to an ether linkage. This particular compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and greater efficiency compared to traditional batch processes . The use of flow microreactors also allows for better scalability and sustainability in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and methanol.

    Deprotection: Yields the free amine and carbon dioxide.

    Substitution: Forms new esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}butanoate: Similar in structure but uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    Methyl (2R)-2-{[(fluorenylmethoxy)carbonyl]amino}butanoate: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate is unique due to the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic conditions but can be easily removed using mild acidic conditions, making it highly versatile in peptide synthesis .

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNZPQBRSIZDHQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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